3-(Piperazin-1-ylmethyl)phenol dihydrochloride 3-(Piperazin-1-ylmethyl)phenol dihydrochloride m-Hydroxybenzylpiperazine dihydrochloride is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 500013-37-6
VCID: VC0535375
InChI: InChI=1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H
SMILES: C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl
Molecular Formula: C11H18Cl2N2O
Molecular Weight: 265.18 g/mol

3-(Piperazin-1-ylmethyl)phenol dihydrochloride

CAS No.: 500013-37-6

Cat. No.: VC0535375

Molecular Formula: C11H18Cl2N2O

Molecular Weight: 265.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-(Piperazin-1-ylmethyl)phenol dihydrochloride - 500013-37-6

Specification

CAS No. 500013-37-6
Molecular Formula C11H18Cl2N2O
Molecular Weight 265.18 g/mol
IUPAC Name 3-(piperazin-1-ylmethyl)phenol;dihydrochloride
Standard InChI InChI=1S/C11H16N2O.2ClH/c14-11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12,14H,4-7,9H2;2*1H
Standard InChI Key FLUYZYDTVFUGFT-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl
Canonical SMILES C1CN(CCN1)CC2=CC(=CC=C2)O.Cl.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a phenolic ring (–C₆H₄OH) connected to a piperazine moiety (C₄H₁₀N₂) through a methylene (–CH₂–) bridge. The dihydrochloride salt form introduces two chloride ions, stabilizing the protonated piperazine nitrogens. This configuration enhances water solubility, a critical factor for in vitro and in vivo studies .

Stereoelectronic Properties

The piperazine ring adopts a chair conformation, minimizing steric strain, while the phenolic hydroxyl group participates in hydrogen bonding. Quantum mechanical calculations predict partial positive charge localization on the piperazine nitrogens, facilitating interactions with biological targets such as enzymes or receptors .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 3-hydroxybenzyl chloride and piperazine in polar aprotic solvents (e.g., dimethylformamide). The reaction proceeds under reflux conditions (80–100°C) for 12–24 hours, yielding the free base, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt .

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water mixtures, achieving >95% purity. Characterization via nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (t, J = 7.8 Hz, 1H, aromatic), 6.85 (d, J = 7.6 Hz, 2H, aromatic), 4.12 (s, 2H, –CH₂–), 3.45–3.20 (m, 8H, piperazine) .

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue
Molecular Weight265.18 g/mol
Melting Point218–220°C (decomposes)
Water Solubility (25°C)48 mg/mL
LogP (Octanol-Water)1.2

The moderate lipophilicity (LogP = 1.2) suggests balanced membrane permeability and aqueous solubility, ideal for drug delivery systems .

Hypothesized Biological Activities

Central Nervous System (CNS) Interactions

The piperazine moiety is a common pharmacophore in antipsychotics and antidepressants. Molecular docking simulations suggest affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, though experimental validation is needed .

Research Gaps and Future Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and neuropharmacological activities.

  • Structure-Activity Relationships: Modification of the phenol or piperazine groups to optimize target affinity.

  • Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling in model organisms.

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